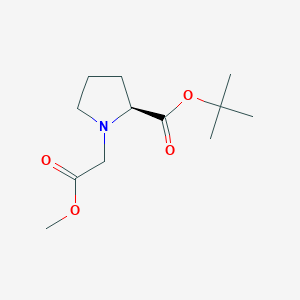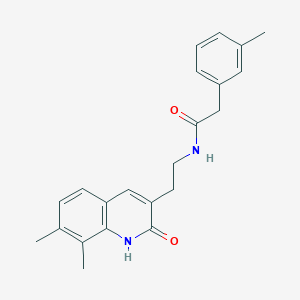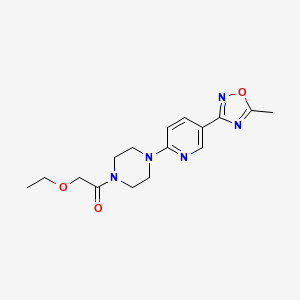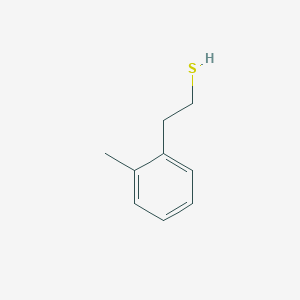![molecular formula C16H23NO4 B2762230 tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate CAS No. 897404-34-1](/img/structure/B2762230.png)
tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate” is a chemical compound with the CAS Number: 897404-34-1 . It has a molecular weight of 293.36 . The compound is solid in its physical form . The IUPAC name for this compound is tert-butyl (3- (4-acetylphenoxy)propyl)carbamate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C16H23NO4/c1-12(18)13-6-8-14(9-7-13)20-11-5-10-17-15(19)21-16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,19) . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is solid in its physical form . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current literature.Scientific Research Applications
Enantioselective Synthesis
The compound has been identified as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure has been studied to confirm the relative substitution of the cyclopentane ring, crucial for synthesizing bioactive molecules (Ober et al., 2004).
Novel Reductive Cleavage
A study on the reductive cleavage of N-C-N bonds with sodium borohydride explored tert-butyl carbamate derivatives, demonstrating the compound's utility in generating novel structures and investigating reaction mechanisms (Murato et al., 1977).
Catalytic Reactions
Research into Pd-catalyzed cross-coupling reactions has shown that tert-butyl carbamate can react with various aryl(het) halides, indicating its value in forming desired compounds efficiently and expanding the toolkit for synthetic chemists (Qin et al., 2010).
Biodegradable Polymers
The compound has been utilized in the development of environmentally benign, degradable polycarbonates derived from dihydroxybutyric acid. This research underscores its potential in creating sustainable materials that could have implications for drug delivery and biomedical applications (Tsai et al., 2016).
Analytical Method Development
A novel method was established for characterizing and evaluating trace levels of genotoxic impurities in an active pharmaceutical ingredient, demonstrating the compound's relevance in ensuring drug safety and compliance with regulatory standards (Puppala et al., 2022).
Properties
IUPAC Name |
tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-12(18)13-6-8-14(9-7-13)20-11-5-10-17-15(19)21-16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIIMOFRNRBMAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2762149.png)

![3-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2762152.png)
![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2762153.png)


![N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-methylthiourea](/img/structure/B2762160.png)

![N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2762162.png)
![N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2762165.png)


![N-[2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2762169.png)
